![molecular formula C11H14O3 B1610216 3-(3,4-Dimethoxy-phenyl)-propionaldehyde CAS No. 61871-67-8](/img/structure/B1610216.png)
3-(3,4-Dimethoxy-phenyl)-propionaldehyde
Overview
Description
Scientific Research Applications
Corrosion Inhibition
3-(3,4-Dimethoxy-phenyl)-propionaldehyde: has been studied for its potential as a corrosion inhibitor, particularly for metals like copper in acidic environments . The compound is involved in forming a protective layer on metal surfaces, preventing corrosive substances from causing damage. This application is crucial in industries where metal longevity is vital.
Pharmacology
In the field of pharmacology, derivatives of this compound are explored for their therapeutic potential. While direct applications of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde in pharmacology aren’t widely reported, its derivatives could be key intermediates in synthesizing compounds with medicinal properties .
Material Science
Material science research has utilized 3-(3,4-Dimethoxy-phenyl)-propionaldehyde in developing new materials with specific properties, such as enhanced durability or specialized conductivity . Its role in modifying surface characteristics of materials is of particular interest.
Biochemistry
In biochemistry, this aldehyde can be used as a building block for complex molecules. It may serve as a precursor in synthesizing amino acids or other bioactive molecules that play a role in various biochemical pathways .
Agriculture
While specific applications in agriculture are not extensively documented, compounds like 3-(3,4-Dimethoxy-phenyl)-propionaldehyde could be used in the synthesis of agrochemicals or as intermediates in developing plant growth regulators .
Environmental Science
Environmental science applications may include the use of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde in processes like the bioremediation of contaminated sites or in the synthesis of environmentally friendly chemicals .
Mechanism of Action
Target of Action
A related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its interaction with copper in acidic solutions .
Mode of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action . This protective layer is formed through chemical adsorption, as evidenced by Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy .
Result of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been shown to markedly boost the corrosion resistance of copper, achieving an impressive inhibition efficiency of up to 89% at 400 ppm .
Action Environment
The related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, has been studied in 1 M hydrochloric acid (HCl) solutions .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWTSIBCDFXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448393 | |
Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)propanal | |
CAS RN |
61871-67-8 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP3HSJ25WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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